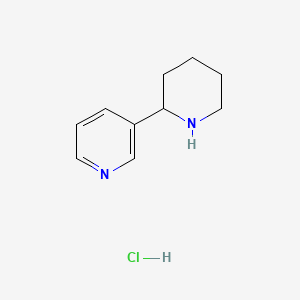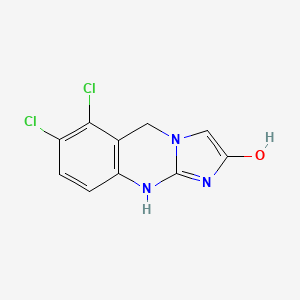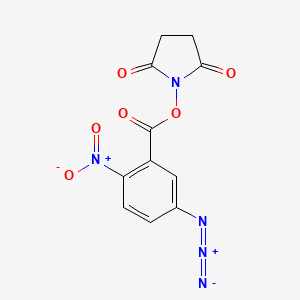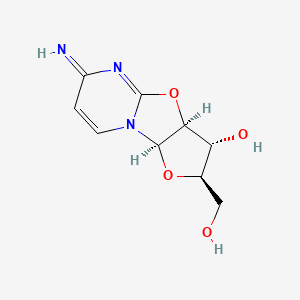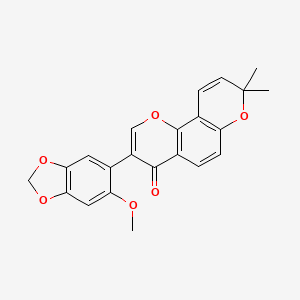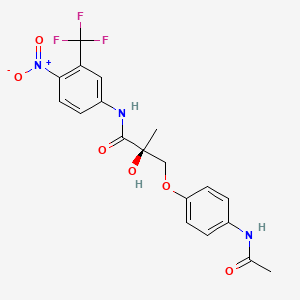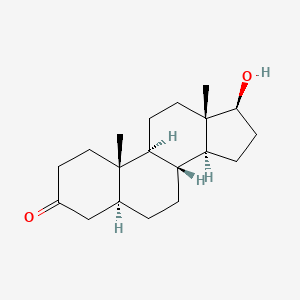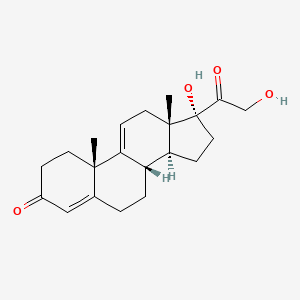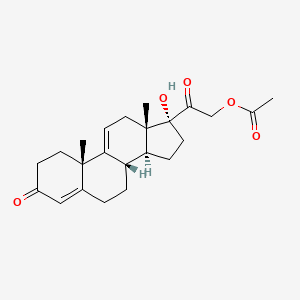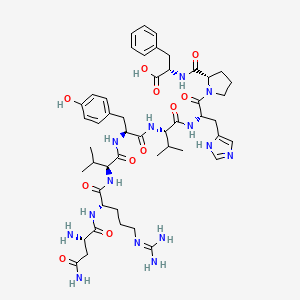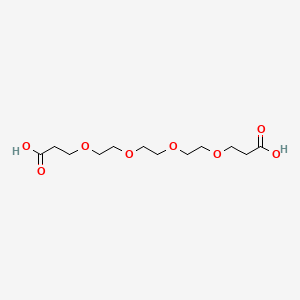
Bis-PEG4-acid
Descripción general
Descripción
El ácido Bis-PEG4 es un derivado de polietilenglicol (PEG) que contiene dos grupos de ácido carboxílico terminales. El espaciador PEG hidrofílico aumenta la solubilidad en medios acuosos, convirtiéndolo en un compuesto valioso en diversas aplicaciones científicas e industriales . La fórmula molecular del ácido Bis-PEG4 es C12H22O8, y tiene un peso molecular de 294.3 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido Bis-PEG4 se sintetiza a través de la reacción de polietilenglicol con grupos de ácido carboxílico. El proceso implica el uso de reactivos de acoplamiento como EDC (1-etil-3-(3-dimetilaminopropil)carbodiimida) o HATU (1-[bis(dimetilamino)metilen]-1H-1,2,3-triazolo[4,5-b]piridinio 3-óxido hexafluorofosfato) para formar enlaces amida estables .
Métodos de producción industrial
En entornos industriales, el ácido Bis-PEG4 se produce utilizando técnicas de síntesis a gran escala que garantizan una alta pureza y rendimiento. El compuesto generalmente se almacena a -20 °C para mantener su estabilidad y está disponible en diversas cantidades para investigación y uso industrial .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido Bis-PEG4 se somete a varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: Los grupos de ácido carboxílico terminales pueden reaccionar con grupos de amina primarios para formar enlaces amida estables.
Reacciones de acoplamiento: El compuesto se puede utilizar en reacciones de acoplamiento con activadores como EDC o HATU para unirse a otras moléculas.
Reactivos y condiciones comunes
EDC: Se utiliza como reactivo de acoplamiento para activar los ácidos carboxílicos para la reacción con aminas.
HATU: Otro reactivo de acoplamiento que facilita la formación de enlaces amida.
DMSO (Dimetilsulfóxido): A menudo se utiliza como solvente para disolver ácido Bis-PEG4 para reacciones.
Productos principales formados
Los productos primarios formados a partir de reacciones que involucran ácido Bis-PEG4 son enlaces amida, que son estables y útiles en diversas aplicaciones, incluida la administración de fármacos y la bioconjugación .
Aplicaciones Científicas De Investigación
El ácido Bis-PEG4 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del ácido Bis-PEG4 implica su capacidad para formar enlaces amida estables con grupos de amina primarios. Esta reacción se ve facilitada por reactivos de acoplamiento como EDC o HATU, que activan los grupos de ácido carboxílico para el ataque nucleofílico por aminas . El espaciador PEG hidrofílico mejora la solubilidad del compuesto en medios acuosos, lo que lo hace adecuado para diversas aplicaciones .
Comparación Con Compuestos Similares
Compuestos similares
- Carbonato de azido-PEG5-succinimidilo
- L-Homopropargilglicina
- Boc-NH-PEG11-C2-ácido
- Azido-PEG8-THP
- DBCO-PEG4-DBCO
Singularidad
El ácido Bis-PEG4 es único debido a sus dos grupos de ácido carboxílico terminales, que permiten la formación de enlaces amida estables con aminas primarias. Esta propiedad, combinada con el espaciador PEG hidrofílico, mejora su solubilidad y versatilidad en diversas aplicaciones .
Propiedades
IUPAC Name |
3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O8/c13-11(14)1-3-17-5-7-19-9-10-20-8-6-18-4-2-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEVPLDBBPWJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


